molecular formula C28H26O2Sn B14584593 Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane CAS No. 61057-38-3

Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane

Cat. No.: B14584593
CAS No.: 61057-38-3
M. Wt: 513.2 g/mol
InChI Key: WCVZAZIXQGWUCG-UHFFFAOYSA-M
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Description

Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and an ester group derived from 2,4,6-trimethylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,4,6-trimethylbenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction conditions usually include moderate temperatures and the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane can undergo various chemical reactions, including:

    Oxidation: The tin center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced to form lower oxidation state tin compounds.

    Substitution: The ester group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce various ester derivatives.

Scientific Research Applications

Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: The compound’s organotin structure makes it a candidate for studying the biological activity of tin-containing compounds.

    Medicine: Research into the potential medicinal properties of organotin compounds includes their use as antifungal and anticancer agents.

    Industry: It can be used in the production of polymers and as a stabilizer in PVC.

Mechanism of Action

The mechanism by which triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane exerts its effects involves the interaction of the tin center with various molecular targets. The tin atom can coordinate with electron-rich sites in biological molecules, potentially disrupting normal cellular functions. The ester group may also participate in hydrolysis reactions, releasing 2,4,6-trimethylbenzoic acid, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Triphenyltin hydroxide
  • Triphenyltin chloride
  • Triphenyltin acetate

Uniqueness

Triphenyl[(2,4,6-trimethylbenzoyl)oxy]stannane is unique due to the presence of the 2,4,6-trimethylbenzoyl ester group, which imparts distinct chemical properties compared to other triphenyltin compounds

Properties

CAS No.

61057-38-3

Molecular Formula

C28H26O2Sn

Molecular Weight

513.2 g/mol

IUPAC Name

triphenylstannyl 2,4,6-trimethylbenzoate

InChI

InChI=1S/C10H12O2.3C6H5.Sn/c1-6-4-7(2)9(10(11)12)8(3)5-6;3*1-2-4-6-5-3-1;/h4-5H,1-3H3,(H,11,12);3*1-5H;/q;;;;+1/p-1

InChI Key

WCVZAZIXQGWUCG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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